1-Bromo-2,5-difluoro-4-(fluoromethyl)benzene
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Overview
Description
1-Bromo-2,5-difluoro-4-(fluoromethyl)benzene is an aromatic compound characterized by the presence of bromine, fluorine, and fluoromethyl substituents on a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2,5-difluoro-4-(fluoromethyl)benzene can be synthesized through several methods, including:
Electrophilic Aromatic Substitution: This method involves the introduction of bromine and fluorine atoms onto the benzene ring through electrophilic substitution reactions. The reaction typically uses bromine and fluorine sources under controlled conditions to achieve selective substitution.
Cross-Coupling Reactions: Suzuki-Miyaura coupling is a common method for synthesizing this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale electrophilic aromatic substitution and cross-coupling reactions. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2,5-difluoro-4-(fluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.
Cross-Coupling Reactions: It participates in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form complex aromatic structures.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Catalysts: Palladium catalysts for cross-coupling reactions.
Major Products:
Substituted Aromatics: Resulting from nucleophilic substitution.
Quinones and Hydro Derivatives: From oxidation and reduction reactions.
Complex Aromatic Structures: From cross-coupling reactions.
Scientific Research Applications
1-Bromo-2,5-difluoro-4-(fluoromethyl)benzene has diverse applications in scientific research, including:
Biology: Employed in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Mechanism of Action
The mechanism of action of 1-Bromo-2,5-difluoro-4-(fluoromethyl)benzene involves its reactivity towards various nucleophiles and electrophiles. The presence of electron-withdrawing fluorine atoms enhances the compound’s electrophilicity, making it more reactive in substitution and cross-coupling reactions. The bromine atom serves as a leaving group, facilitating these reactions .
Comparison with Similar Compounds
1-Bromo-2,4-difluorobenzene: Similar in structure but lacks the fluoromethyl group, resulting in different reactivity and applications.
1-Bromo-4,5-difluoro-2-methylbenzene: Contains a methyl group instead of a fluoromethyl group, leading to variations in chemical behavior.
1-Bromo-2,5-difluoro-4-methylbenzene: Similar structure but with a methyl group, affecting its reactivity and use in synthesis.
Uniqueness: 1-Bromo-2,5-difluoro-4-(fluoromethyl)benzene is unique due to the presence of both fluorine and fluoromethyl groups, which impart distinct electronic and steric properties. These features make it particularly valuable in the synthesis of complex fluorinated compounds and in applications requiring specific reactivity profiles.
Properties
IUPAC Name |
1-bromo-2,5-difluoro-4-(fluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3/c8-5-2-6(10)4(3-9)1-7(5)11/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWZGYMGKBZOLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)F)CF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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